molecular formula C12H13NO4 B2663779 4-(3,4-dihydro-2H-1,4-benzoxazin-4-yl)-4-oxobutanoic acid CAS No. 897765-68-3

4-(3,4-dihydro-2H-1,4-benzoxazin-4-yl)-4-oxobutanoic acid

Cat. No.: B2663779
CAS No.: 897765-68-3
M. Wt: 235.239
InChI Key: QVSUSQBDPRFQKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3,4-dihydro-2H-1,4-benzoxazin-4-yl)-4-oxobutanoic acid is a complex organic compound that belongs to the benzoxazine family Benzoxazines are known for their diverse biological activities and are often studied for their potential therapeutic applications

Scientific Research Applications

4-(3,4-dihydro-2H-1,4-benzoxazin-4-yl)-4-oxobutanoic acid has several scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,4-dihydro-2H-1,4-benzoxazin-4-yl)-4-oxobutanoic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminophenol with a suitable carboxylic acid derivative, followed by cyclization to form the benzoxazine ring. The reaction conditions often include the use of catalysts and specific temperature controls to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Advanced techniques such as continuous flow synthesis and automated reactors may be employed to enhance production rates and ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions

4-(3,4-dihydro-2H-1,4-benzoxazin-4-yl)-4-oxobutanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a wide range of substituted benzoxazine derivatives .

Mechanism of Action

The mechanism of action of 4-(3,4-dihydro-2H-1,4-benzoxazin-4-yl)-4-oxobutanoic acid involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Oxo-3,4-dihydro-2H-1,4-benzoxazin-4-yl)acetic acid
  • 3-(2H-1,4-Benzoxazin-3(4H)-one-4-yl)-propionic acid
  • 4-[(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-4-yl)methyl]benzoic acid

Uniqueness

4-(3,4-dihydro-2H-1,4-benzoxazin-4-yl)-4-oxobutanoic acid stands out due to its specific structural features, which confer unique chemical and biological properties.

Properties

IUPAC Name

4-(2,3-dihydro-1,4-benzoxazin-4-yl)-4-oxobutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO4/c14-11(5-6-12(15)16)13-7-8-17-10-4-2-1-3-9(10)13/h1-4H,5-8H2,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVSUSQBDPRFQKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=CC=CC=C2N1C(=O)CCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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